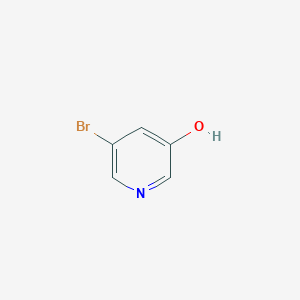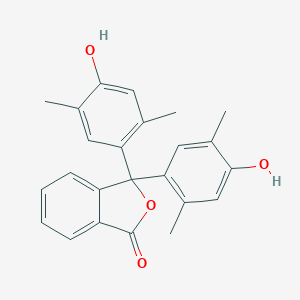
2-(1-Carboxy-2-phenylethyl)-4-phenylazophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- is an organic compound with the molecular formula C21H18N2O3 It is known for its complex structure, which includes a benzene ring, a propanoic acid group, and an azo linkage
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- typically involves the following steps:
Diazotization: Aniline is treated with nitrous acid to form a diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with a phenol derivative to form the azo compound.
Esterification: The resulting azo compound undergoes esterification with a suitable reagent to form the final product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale diazotization and coupling reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction of the azo group can yield amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a catalyst can be used.
Substitution: Reagents like halogens (Cl2, Br2) or alkylating agents (R-X) are commonly used.
Major Products Formed
Oxidation: Quinones or carboxylic acids.
Reduction: Amines.
Substitution: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)- involves its interaction with molecular targets such as enzymes or receptors. The azo linkage can undergo reduction to form active amine derivatives, which can then interact with biological pathways. The compound’s effects are mediated through these interactions, leading to various biological responses.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzenepropanoic acid, 4-hydroxy-: Known for its simpler structure and different reactivity.
Benzenepropanoic acid, 4-hydroxy-, methyl ester: Similar in structure but with a methyl ester group, affecting its chemical properties.
Uniqueness
This detailed article provides a comprehensive overview of Benzenepropanoic acid, alpha-(2-hydroxy-5-(phenylazo)phenyl)-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
CAS-Nummer |
101493-07-6 |
|---|---|
Molekularformel |
C21H18N2O3 |
Molekulargewicht |
346.4 g/mol |
IUPAC-Name |
2-(2-hydroxy-5-phenyldiazenylphenyl)-3-phenylpropanoic acid |
InChI |
InChI=1S/C21H18N2O3/c24-20-12-11-17(23-22-16-9-5-2-6-10-16)14-18(20)19(21(25)26)13-15-7-3-1-4-8-15/h1-12,14,19,24H,13H2,(H,25,26) |
InChI-Schlüssel |
TZXQJFQCLZWIRF-HAVVHWLPSA-N |
SMILES |
C1=CC=C(C=C1)CC(C2=C(C=CC(=C2)N=NC3=CC=CC=C3)O)C(=O)O |
Isomerische SMILES |
C1=CC=C(C=C1)CC(C2=C/C(=N/NC3=CC=CC=C3)/C=CC2=O)C(=O)O |
Kanonische SMILES |
C1=CC=C(C=C1)CC(C2=CC(=NNC3=CC=CC=C3)C=CC2=O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![3-(3-Isopropyl-5-methyl-[1,2,4]triazol-4-yl)-8-aza-bicyclo[3.2.1]octane](/img/structure/B18008.png)



![Imidazo[1,2-a]pyridin-8-ol hydrochloride](/img/structure/B18017.png)


![Methyl 6-azatricyclo[3.2.0.02,4]heptane-6-carboxylate](/img/structure/B18022.png)
